

Application Notes: Aminomethyltrioxsalen Hydrochloride in RNA Structure Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aminomethyltrioxsalen
hydrochloride*

Cat. No.: *B1664891*

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Introduction

Aminomethyltrioxsalen hydrochloride (AMT) is a psoralen derivative that serves as a powerful tool for probing RNA secondary and tertiary structures, as well as RNA-RNA interactions both in vitro and in vivo.[1][2] As a bifunctional nucleic acid intercalating agent, AMT penetrates intact cells and intercalates into double-stranded regions of RNA.[2][3] Upon irradiation with long-wavelength ultraviolet (UVA) light (365 nm), AMT forms covalent inter-strand crosslinks between pyrimidine residues (uracil and cytosine) on opposite strands.[1][4] This process effectively "freezes" RNA duplexes, allowing for the identification of interacting strands. A key feature of AMT is the reversibility of this crosslinking; irradiation with short-wavelength UV (UVC) light (254 nm) can reverse the covalent bonds, facilitating the subsequent analysis of the individual RNA strands.[1][2][5] This methodology is a cornerstone of advanced RNA analysis techniques such as PARIS (Psoralen Analysis of RNA Interactions and Structures).[2]

Mechanism of Action

The utility of AMT in RNA structure analysis stems from its photo-reactive properties. The process involves three key stages:

- **Intercalation:** The planar psoralen ring structure of AMT intercalates into the helical regions of RNA duplexes.[4]

- Photocrosslinking: Exposure to 365 nm UV light triggers two consecutive [2+2] photocycloaddition reactions between the furan and pyrone rings of AMT and the 5,6-double bonds of pyrimidine bases on opposing strands, forming a stable cyclobutane adduct.[4]
- Reversal: The crosslinks can be reversed by irradiation with 254 nm UV light, which cleaves the cyclobutane ring, separating the previously linked RNA strands.[1][6]

Quantitative Data Summary

The concentration and conditions for AMT application can vary depending on the experimental goals. Below are tables summarizing quantitative data from cited protocols.

Table 1: AMT Crosslinking Reaction Parameters

Parameter	Value	Source
AMT Concentration (in vitro)	48 ng/μL	[1][6]
RNA Amount (in vitro)	90 pmol of each RNA	[1]
AMT Amount (in vitro)	360 ng	[1]
UV Irradiation (Crosslinking)	365 nm (8W lamp, ~2 cm distance)	[1]
Irradiation Time (Crosslinking)	30 minutes	[1]
UV Irradiation (Reversal)	254 nm	[1][2]
Irradiation Time (Reversal)	15 minutes	[2]

Table 2: Comparison of Psoralen Derivatives for Crosslinking Efficiency

A study comparing AMT with another psoralen derivative, amotosalen, found that amotosalen demonstrated higher crosslinking efficiency, particularly at increased concentrations.[7]

Psoralen Derivative	Concentration	Total Crosslinked RNA Fragments	Source
AMT	0.5 mg/mL	0.82%	[7]
Amotosalen	0.5 mg/mL	More efficient than AMT	[7]
Amotosalen	5.0 mg/mL	4.65% (~5.7-fold increase over 0.5 mg/mL AMT)	[7]

Experimental Protocols

Protocol 1: In Vitro Detection of mRNA-sRNA Interactions using AMT Crosslinking

This protocol is an optimized method for identifying interactions between two RNA molecules, such as a small RNA (sRNA) and its messenger RNA (mRNA) target.[\[1\]\[8\]](#)

Materials:

- Purified mRNA and sRNA transcripts
- **Aminomethyltrioxsalen hydrochloride (AMT)**
- 10x Tpt1 reaction buffer (200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 25 mM spermidine, 1 mM DTT, 500 μM GTP)
- Arabidopsis thaliana tRNA ligase (AtRNL)
- ATP
- tRNA 2'-phosphotransferase 1 (Tpt1)
- Nicotinamide adenine dinucleotide (NAD)
- Reverse Transcriptase (e.g., M-MuLV)

- PCR reagents
- Handheld UV lamp (365 nm and 254 nm)
- Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

Methodology:

- RNA Hybridization and Crosslinking: a. In a 10 μL reaction, mix 90 pmol of each $\alpha\text{-}^{32}\text{P}$ -labeled sRNA and mRNA with 360 ng of AMT.[1] b. Heat the mixture to 95°C for 1 minute and immediately chill on ice to denature and then anneal the RNAs.[1] c. Add 1x Tpt1 reaction buffer and incubate for 10 minutes at 4°C in the dark.[1][8] d. Pipette the sample onto a piece of parafilm on a pre-cooled metal block and irradiate with a 365 nm UV hand lamp (e.g., 8W) at a distance of ~2 cm for 30 minutes in the dark.[1]
- Ligation of Crosslinked RNA: a. Following crosslinking, the RNA ends may need to be trimmed (e.g., with RNase T1) to generate 2',3'-cyclic phosphate and 5'-hydroxyl ends, which increases ligation efficiency.[1][8] b. Incubate 2.5 pmol of the isolated crosslinked product with 100 nM AtRNL ligase and 1 mM ATP in 1x Tpt1 reaction buffer.[8] c. Incubate for 45 minutes at 37°C.[8] AtRNL directly ligates the 2',3'-cyclic phosphate and 5'-OH ends.[9]
- Crosslink Reversal: a. To reverse the AMT crosslink, place the ligated sample on ice.[2] b. Irradiate the sample with 254 nm UV light for 15 minutes.[2] This will result in a single, ligated RNA molecule representing the original interacting pair.[1]
- Dephosphorylation and Reverse Transcription: a. To remove the 2'-phosphate group left by the ligation reaction, treat the sample with Tpt1.[8] Add 0.6 μM Tpt1 and 10 mM NAD to the ligation reaction and incubate at 30°C for 30 minutes.[8] b. The resulting RNA can now be used as a template for reverse transcription (RT) using specific primers. c. The generated cDNA is then amplified via PCR for subsequent sequencing and analysis.[1]

Protocol 2: Outline of In Vivo RNA Structure Probing (PARIS Method)

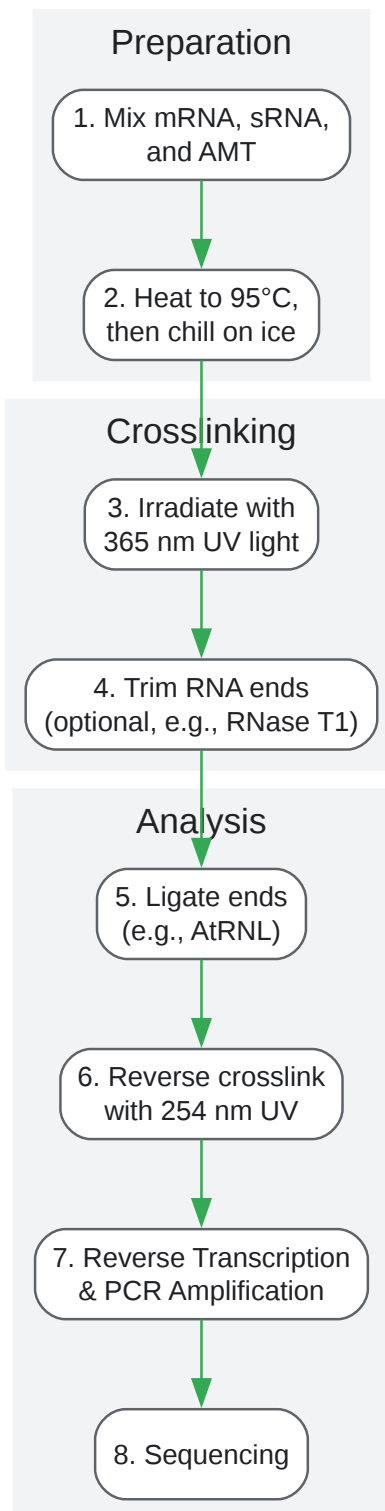
The PARIS (Psoralen Analysis of RNA Interactions and Structures) method uses AMT to capture RNA duplexes within living cells, providing a global view of the RNA interactome.[2][7]

Methodology Outline:

- In Vivo Crosslinking: a. Treat living cells with a cell-permeable psoralen derivative like AMT.
[2] b. Irradiate the cells with 365 nm UV light to induce crosslinking of RNA duplexes.[2]
- RNA Extraction and Fragmentation: a. Lyse the cells and extract total RNA using a standard method like TRIzol.[2] b. Partially digest the RNA to smaller fragments using an enzyme such as RNase III.[2] This step reduces the size of the RNA for more efficient downstream processing.
- Purification of Crosslinked Fragments: a. Separate the crosslinked RNA fragments from the much larger pool of non-crosslinked, single-stranded fragments. This is a critical step often achieved using two-dimensional (2D) gel electrophoresis.[2]
- Proximity Ligation: a. Ligate the ends of the trimmed, crosslinked RNA duplexes. This creates a single chimeric RNA molecule from the two previously interacting fragments.[2]
- Crosslink Reversal and Library Preparation: a. Reverse the AMT crosslinks by irradiating the purified, ligated RNA with 254 nm UV light.[2] b. Perform reverse transcription and PCR to create a cDNA library for high-throughput sequencing.[2] The resulting sequences reveal the identity of the original interacting RNA molecules.

Visualizations

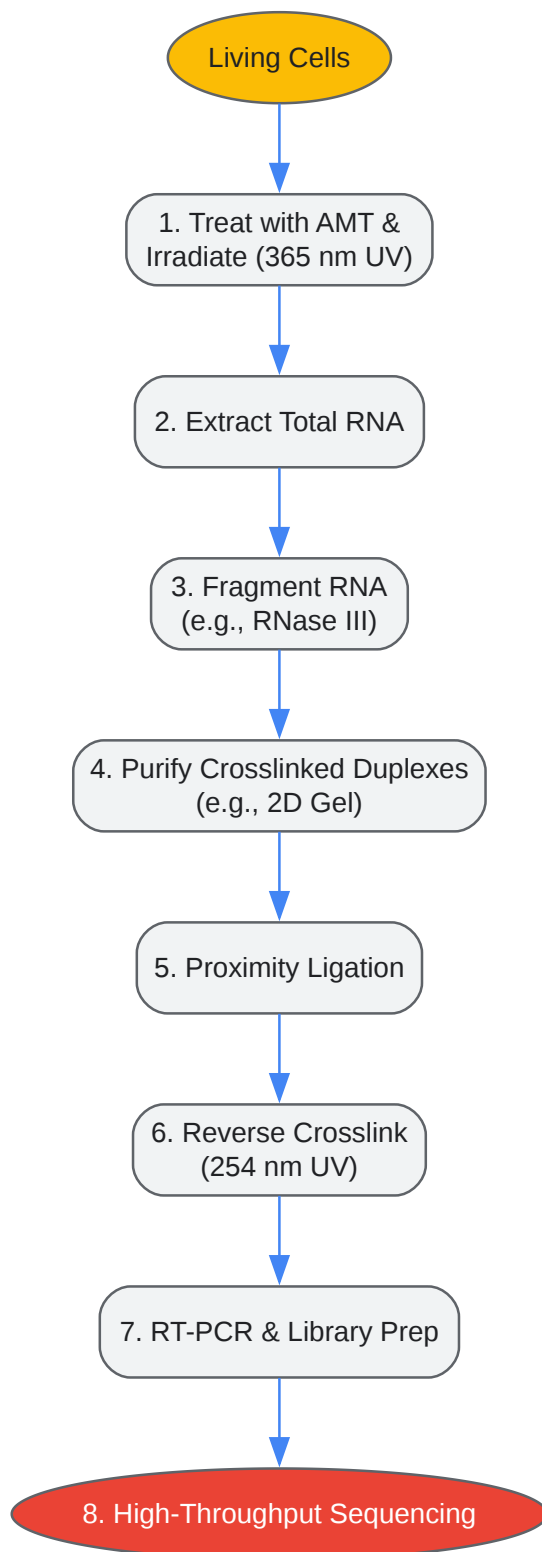
Workflow for In Vitro RNA-RNA Interaction Detection



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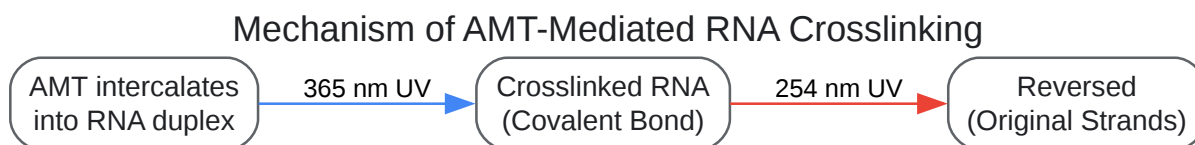
Caption: A streamlined workflow for detecting RNA-RNA interactions in vitro using AMT.

The PARIS Method Workflow for In Vivo Analysis



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Caption: Key stages of the PARIS method for global analysis of RNA structures in living cells.



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- To cite this document: BenchChem. [Application Notes: Aminomethyltrioxsalen Hydrochloride in RNA Structure Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664891#aminomethyltrioxsalen-hydrochloride-in-rna-structure-analysis-protocols\]](https://www.benchchem.com/product/b1664891#aminomethyltrioxsalen-hydrochloride-in-rna-structure-analysis-protocols)

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